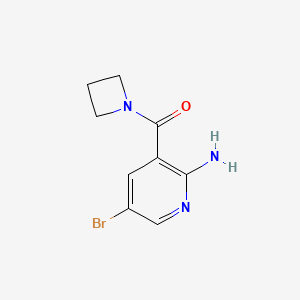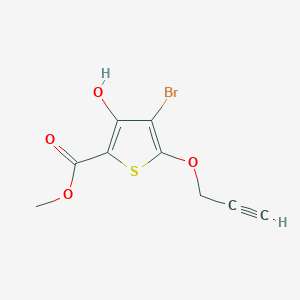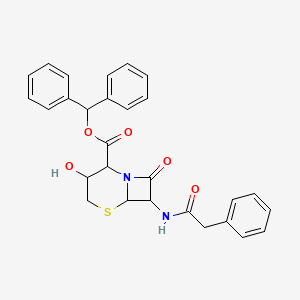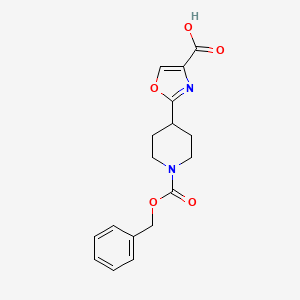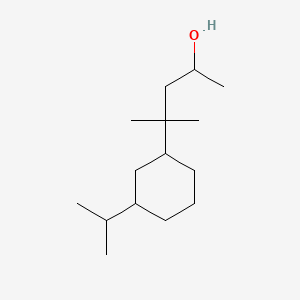
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol typically involves multiple steps, including the formation of the cyclohexane ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of a cyclohexane derivative, followed by reduction and further functionalization to introduce the isopropyl and trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the cyclohexane ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol:
Cyclohexanol: A similar cyclohexane derivative with a hydroxyl group.
Trimethylcyclohexane: A cyclohexane ring with three methyl groups.
Uniqueness
3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
99886-29-0 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
4-methyl-4-(3-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-7-6-8-14(9-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
Clave InChI |
IQXYUFKOYXBUEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(C1)C(C)(C)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





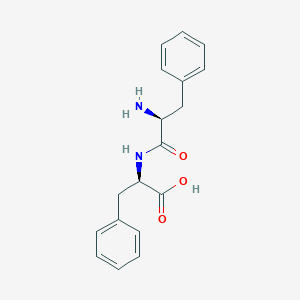
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
